molecular formula C20H23N5O2S B2462920 2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1351589-17-7

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2462920
CAS No.: 1351589-17-7
M. Wt: 397.5
InChI Key: QYRLHWSJGGMZBJ-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Biological Activity

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O2SC_{18}H_{23}N_3O_2S, with a molecular weight of approximately 349.46 g/mol . The structural components include a thiazole ring, a methoxy group, and a piperazine moiety, which contribute to its biological interactions.

Property Value
Molecular FormulaC₁₈H₂₃N₃O₂S
Molecular Weight349.46 g/mol
Structural FeaturesThiazole, Methoxy, Piperazine

The compound's mechanism of action involves interaction with various biological targets, including enzymes and receptors. These interactions can lead to inhibition or modulation of critical biological pathways, making it a candidate for therapeutic applications in areas such as cancer treatment and antimicrobial activity.

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the thiazole and piperazine groups may enhance these effects through specific molecular interactions.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that benzothiazole derivatives can inhibit the growth of bacteria and fungi, potentially making them useful in treating infections.

Case Studies

  • Anticancer Efficacy : A study demonstrated that related benzothiazole compounds exhibited potent activity against breast cancer cell lines (MCF-7) by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests revealed that the compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong efficacy .
  • Enzyme Inhibition : Another research highlighted the ability of similar compounds to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell growth and differentiation .

Research Findings

Recent studies have focused on synthesizing novel derivatives based on the core structure of this compound. These derivatives have been subjected to various bioactivity assays, revealing their potential as selective inhibitors for multiple biological targets.

Summary of Biological Activities

Activity Type Efficacy Reference
AnticancerSignificant against MCF-7
AntimicrobialEffective against bacteria
Enzyme InhibitionHDAC inhibition

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-23(20-22-19-15(27-2)6-5-7-16(19)28-20)14-18(26)25-12-10-24(11-13-25)17-8-3-4-9-21-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRLHWSJGGMZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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